2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
Compounds with a triazole ring, which includes “2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione”, are often used in medicinal chemistry due to their diverse biological activities . The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals .
Scientific Research Applications
Agrochemical Applications
Trifluoromethylated compounds, including those with a triazole ring, have found extensive use in the agrochemical industry . For instance, Fluazifop-butyl, a trifluoromethylpyridine derivative, was the first of its kind introduced to the agrochemical market. Since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylated compounds are also prevalent in the pharmaceutical industry. Over the past 20 years, 19 FDA-approved drugs containing the trifluoromethyl group have been developed . These drugs treat a variety of diseases and disorders, demonstrating the versatility and importance of trifluoromethylated compounds in medicinal chemistry .
Antitumor Agents
Some trifluoromethylated compounds have shown potential as antitumor agents . For example, the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents has been reported using trifluoromethylphenyl vinylboronic acid .
Anti-inflammatory Medications
Pyrazoles, which are similar to triazoles, have potential applications as anti-inflammatory medications . Given the structural similarity, it’s plausible that trifluoromethylated triazoles could also have anti-inflammatory properties .
Pesticides
Trifluoromethylated compounds, including those with a triazole ring, are used as pesticides . Their unique physicochemical properties make them effective for protecting crops from pests .
Extraction of Metal Ions
Some trifluoromethylated compounds have been used in the extraction of metal ions . For example, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide has been used for the selective extraction and spectrophotometric determination of Ni2+ ions in natural water .
Suzuki-Miyaura Cross-Coupling Reactions
Trifluoromethylphenyl vinylboronic acid, a compound similar to the ones , has been used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryls, an important class of compounds in medicinal chemistry .
Cobalt-Catalyzed Coupling Reactions
Trifluoromethylphenyl vinylboronic acid has also been used in cobalt-catalyzed coupling reactions . These reactions are useful for creating carbon-carbon bonds, a fundamental process in organic chemistry .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione” is not available, similar compounds often interact with various enzymes and receptors .
properties
IUPAC Name |
2-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c1-15-9(17)16(6-14-15)8-4-2-3-7(5-8)10(11,12)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZHLILIWIAXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C=N1)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione |
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